molecular formula C26H22O7 B285152 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate

Cat. No.: B285152
M. Wt: 446.4 g/mol
InChI Key: WFNFOCWVUHZNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic derivative of coumarin and benzoate, which are widely used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate is not fully understood. However, it has been proposed that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and reduce the production of reactive oxygen species (ROS) in cells subjected to oxidative stress. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of various diseases. It has also been found to have insecticidal and fungicidal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate is its high purity and stability, which make it suitable for use in various lab experiments. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to some other compounds.

Future Directions

There are many potential future directions for research on 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate. Some of these include:
1. Further studies on its mechanism of action and molecular targets
2. Development of new synthetic methods for the compound and its derivatives
3. Investigation of its potential use in the treatment of neurodegenerative diseases
4. Development of new insecticides and fungicides based on the compound
5. Exploration of its potential use as a fluorescent probe in imaging applications
6. Investigation of its potential use as a building block for the synthesis of novel materials.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate involves the reaction between 3-(4-ethylphenoxy)-4-hydroxychromen-7-one and 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography.

Scientific Research Applications

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been found to have insecticidal and fungicidal properties. In material science, it has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C26H22O7/c1-4-16-5-7-18(8-6-16)32-24-15-31-23-14-19(9-10-22(23)25(24)27)33-26(28)17-11-20(29-2)13-21(12-17)30-3/h5-15H,4H2,1-3H3

InChI Key

WFNFOCWVUHZNRV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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